H-Asp(OtBu)-OMe.HCl H-Asp(OtBu)-OMe.HCl
Brand Name: Vulcanchem
CAS No.: 2673-19-0
VCID: VC21538499
InChI: InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
SMILES: CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
Molecular Formula: C9H18ClNO4
Molecular Weight: 203,24*36,45 g/mole

H-Asp(OtBu)-OMe.HCl

CAS No.: 2673-19-0

VCID: VC21538499

Molecular Formula: C9H18ClNO4

Molecular Weight: 203,24*36,45 g/mole

* For research use only. Not for human or veterinary use.

H-Asp(OtBu)-OMe.HCl - 2673-19-0

Description

Synonyms and Identifiers

H-Asp(OtBu)-OMe.HCl is known by several synonyms, including:

  • H-ASP(OTBU)-OME HCL

  • L-Aspartic acid 4-tert-butyl-1-methyl ester hydrochloride

  • H-Asp(OtBu)-OMe hydrochloride

It can be identified by the CAS number 2673-19-0 .

Synthesis and Chemical Reactions

H-Asp(OtBu)-OMe can be used as a model substrate in chemical reactions. For example, it has been used to optimize reaction conditions for FeCl3-mediated side chain modification of aspartic acid . In peptide synthesis, Boc-Asp(OtBu)-OH can be coupled with HCl.H-Phe-OMe to yield Boc-Asp(OtBu)-Phe-OMe .

Racemization Study

A study on racemization using Fmoc-Asp(OtBu)-OMe found no detectable racemization caused by hydrolysis protocols on enantiomerically pure substrates . HPLC profiles of dl-Fmoc-Asp(OH)-OMe exhibited two distinct peaks, while l-Fmoc-Asp(OH)-OMe exhibited a single peak, indicating the presence of a single enantiomer .

Solubility and Stability

H-ASP(OTBU)-OME HCL is soluble in various solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . It should be stored under inert atmosphere at 2-8°C .

Applications in Peptide Synthesis

H-Asp(OtBu)-OMe is utilized in the synthesis of peptides . For instance, it is involved in the synthesis of dipeptides .

CAS No. 2673-19-0
Product Name H-Asp(OtBu)-OMe.HCl
Molecular Formula C9H18ClNO4
Molecular Weight 203,24*36,45 g/mole
IUPAC Name 4-O-tert-butyl 1-O-methyl (2S)-2-aminobutanedioate;hydrochloride
Standard InChI InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-7(11)5-6(10)8(12)13-4;/h6H,5,10H2,1-4H3;1H/t6-;/m0./s1
Standard InChIKey SFYKWYAIJZEDNG-RGMNGODLSA-N
Isomeric SMILES CC(C)(C)OC(=O)C[C@@H](C(=O)OC)N.Cl
SMILES CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
Canonical SMILES CC(C)(C)OC(=O)CC(C(=O)OC)N.Cl
Synonyms 2673-19-0;H-ASP(OTBU)-OMEHCL;H-Asp(OtBu)-OMe.HCl;L-Asparticacid4-tert-butyl-1-methylesterhydrochloride;ST51037640;H-Asp(OtBu)-OMeinvertedexclamationmarkcurrencyHCl;(S)-4-tert-Butyl1-methyl2-aminosuccinatehydrochloride;4-tert-butyl1-methyl(2S)-2-aminobutanedioatehydrochloride;H-Asp(OtBu)-OMeCl;71103_ALDRICH;H-Asp(OtBu)-OMehydrochloride;SCHEMBL3833993;71103_FLUKA;MolPort-003-938-693;SFYKWYAIJZEDNG-RGMNGODLSA-N;CH-171;AKOS015914100;AK-25685;BR-25685;SC-47741;SY009131;AB0023849;ST2413107;AM20090328;FT-0627615
PubChem Compound 13970777
Last Modified Aug 15 2023

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